molecular formula C3H10Cl2N2 B13665418 Imidazolidine dihydrochloride

Imidazolidine dihydrochloride

Cat. No.: B13665418
M. Wt: 145.03 g/mol
InChI Key: DBDWEKIVKGVZEL-UHFFFAOYSA-N
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Description

Imidazolidine dihydrochloride is a heterocyclic compound that belongs to the class of imidazolidines. These compounds are characterized by a five-membered ring containing two nitrogen atoms. This compound is known for its stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazolidine dihydrochloride can be synthesized through the condensation reaction of 1,2-diamines with aldehydes. This reaction typically involves heating the reactants in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, can vary depending on the specific aldehyde and diamine used .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process begins with the mixing of 1,2-diamines and aldehydes in a reactor, followed by the addition of an acid catalyst. The reaction mixture is then heated to the desired temperature and maintained for a specific duration to ensure complete conversion. After the reaction, the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Imidazolidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Imidazolidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Imidazolidine derivatives are explored for their therapeutic potential in treating various diseases, such as hypertension and diabetes.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of imidazolidine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing imidazolidine dihydrochloride derivatives, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via cyclization reactions of primary amines with carbonyl compounds under acidic conditions. For example, 2-hydrazinyl-imidazolidine derivatives can be prepared by reacting hydrazine with cyclic ketones, followed by hydrochlorination . Key factors affecting yield include:

  • pH control : Excess HCl ensures protonation of intermediates, stabilizing the dihydrochloride form.
  • Temperature : Reactions often proceed optimally at 60–80°C to balance reaction rate and decomposition risks.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Q. How should this compound be stored to maintain stability, and what analytical techniques validate its integrity?

Stability requires:

  • Storage : Anhydrous conditions (desiccators) at 2–8°C to prevent hydrolysis .
  • Analytical validation :
    • HPLC : Quantifies purity and detects degradation products (e.g., free imidazolidine) using C18 columns and UV detection at 210–230 nm .
    • Karl Fischer titration : Monitors residual moisture, critical for hygroscopic dihydrochloride salts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of HCl vapors .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Conflicting NMR or MS data often arise from:

  • Tautomerism : Imidazolidine rings may exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO to stabilize tautomers for clearer spectra .
  • Counterion effects : Chloride ions can broaden proton signals. Compare data with freebase forms or use ion-pairing agents in LC-MS .

Q. What experimental strategies optimize the formulation of this compound in sustained-release matrices?

A 3² factorial design (as used for trimetazidine dihydrochloride) can optimize polymer blends like HPMC and ethyl cellulose :

  • Variables : Polymer concentration (X₁) and compression force (X₂).
  • Responses : Drug release at 12h (Y₁) and tablet hardness (Y₂).
  • Data analysis : ANOVA identifies significant factors; contour plots predict optimal conditions (e.g., 20% HPMC, 10 kN force) .

Q. How does this compound interact with enzymatic targets like LSD1, and what assays validate its inhibitory activity?

Bomedemstat dihydrochloride, an LSD1 inhibitor, increases H3K4/H3K9 methylation via demethylase inhibition :

  • In vitro assays : Use ELISA to measure methylated histone levels in cell lysates.
  • Cellular apoptosis : Flow cytometry (Annexin V/PI staining) confirms pro-apoptotic effects in cancer models .

Q. What computational methods predict the pharmacokinetic behavior of this compound derivatives?

  • Molecular dynamics (MD) : Simulate solubility and membrane permeability using force fields like AMBER.
  • ADMET prediction : Tools like SwissADME estimate bioavailability and CYP450 interactions based on logP and polar surface area .

Q. Methodological Considerations

Q. How do dihydrochloride vs. hydrochloride salt forms impact bioactivity and experimental design?

  • Solubility : Dihydrochloride salts (2:1 HCl:base ratio) generally exhibit higher aqueous solubility than monohydrochlorides, improving bioavailability in in vivo studies .
  • Counterion interference : Excess chloride in dihydrochlorides may affect ion-sensitive assays (e.g., chloride channels); include salt-free controls .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Probit analysis : Models dose-mortality relationships in acute toxicity assays (e.g., LD₅₀ determination) .
  • ANOVA with post-hoc tests : Identifies significant differences in chronic toxicity endpoints (e.g., weight loss in rodent models) .

Properties

Molecular Formula

C3H10Cl2N2

Molecular Weight

145.03 g/mol

IUPAC Name

imidazolidine;dihydrochloride

InChI

InChI=1S/C3H8N2.2ClH/c1-2-5-3-4-1;;/h4-5H,1-3H2;2*1H

InChI Key

DBDWEKIVKGVZEL-UHFFFAOYSA-N

Canonical SMILES

C1CNCN1.Cl.Cl

Origin of Product

United States

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